molecular formula C22H24O8 B14445652 Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol CAS No. 79320-77-7

Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol

Katalognummer: B14445652
CAS-Nummer: 79320-77-7
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: BMLVDHROVGJWAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is a complex organic compound with the molecular formula C22H24O8. It is also known by other names such as (2S,3R,4R)-3,4-bis(Benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-2-ol and tetrahydro-3,4-dipiperonylfuran-2-ol . This compound features a unique structure that includes a tetrahydrofuran ring and two benzodioxole groups, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,3-benzodioxole derivatives and tetrahydrofuran in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism by which acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is unique due to its specific combination of functional groups and structural features.

Eigenschaften

CAS-Nummer

79320-77-7

Molekularformel

C22H24O8

Molekulargewicht

416.4 g/mol

IUPAC-Name

acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol

InChI

InChI=1S/C20H20O6.C2H4O2/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16;1-2(3)4/h1-4,7-8,14-15,20-21H,5-6,9-11H2;1H3,(H,3,4)

InChI-Schlüssel

BMLVDHROVGJWAA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.